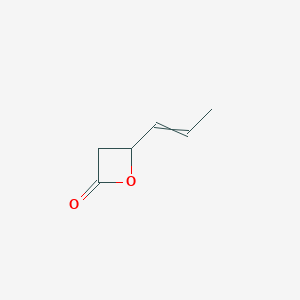

4-Prop-1-enyloxetan-2-one

Description

4-Prop-1-enyloxetan-2-one is a four-membered lactone (oxetan-2-one) with a prop-1-enyl substituent at the 4-position. Its molecular formula is C₆H₈O₂, with a molecular weight of 112.13 g/mol. The compound features a strained β-lactone ring, which contributes to its reactivity, particularly in ring-opening reactions. The prop-1-enyl group introduces steric bulk and electronic effects, influencing both physical properties (e.g., solubility, melting point) and chemical behavior (e.g., hydrolysis rates, polymerization tendencies).

Properties

CAS No. |

63450-11-3 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

4-prop-1-enyloxetan-2-one |

InChI |

InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3 |

InChI Key |

JYGDLXCKZZOZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1CC(=O)O1 |

Related CAS |

63450-12-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production of 4-Prop-1-enyloxetan-2-one may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products:

Oxidation: Oxetanones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Substituted oxetanes.

Scientific Research Applications

4-Prop-1-enyloxetan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-prop-1-enyloxetan-2-one, a comparative analysis with structurally related lactones and cyclic ketones is provided below.

Structural and Molecular Comparisons

The table below highlights key differences between 4-prop-1-enyloxetan-2-one and its analogs:

Reactivity and Functional Behavior

- Ring-Opening Reactions: 4-Methyloxetan-2-one undergoes nucleophilic ring-opening due to high ring strain, forming carboxylic acid derivatives. The prop-1-enyl analog likely exhibits similar reactivity but with slower kinetics due to steric hindrance from the larger substituent. The cyclopentenyl derivative, being a ketone, lacks lactone reactivity but may undergo addition or cycloaddition reactions at the conjugated enone system.

Hydrogen Bonding and Crystal Packing :

Thermal and Physical Properties

- Melting Points :

- 4-Methyloxetan-2-one: Likely lower (analogous to β-propiolactone, ~−33°C) due to compact structure.

- 4-Prop-1-enyloxetan-2-one: Higher melting point (estimated 20–40°C) due to increased molecular weight and intermolecular interactions.

- Solubility :

- Both lactones are polar and soluble in organic solvents (e.g., acetone, THF). The prop-1-enyl derivative may exhibit lower water solubility due to hydrophobic substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.